(S)-4-Benzyl-3-(fluoromethyl)morpholine
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Overview
Description
(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a fluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine typically involves the use of enantiopure starting materials to ensure the desired stereochemistry. One common method involves the reaction of enantiopure glycidol with N-nosyl aminoacetaldehyde, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient synthesis of the morpholine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and reuse of reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(fluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(S)-4-Benzyl-3-(fluoromethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(fluoromethyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluoromethyl group can enhance binding affinity through interactions with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the fluoromethyl group, which may result in different binding properties and reactivity.
3-Fluoromethylmorpholine: Lacks the benzyl group, which can affect its overall chemical behavior and applications.
4-Benzyl-3-methylmorpholine: Similar structure but with a methyl group instead of a fluoromethyl group, leading to different chemical properties
Uniqueness
(S)-4-Benzyl-3-(fluoromethyl)morpholine is unique due to the presence of both the benzyl and fluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
(3S)-4-benzyl-3-(fluoromethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVOPAWVBJMTAO-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738133 |
Source
|
Record name | (3S)-4-Benzyl-3-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266238-75-8 |
Source
|
Record name | (3S)-4-Benzyl-3-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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